molecular formula C11H23N B2364088 (2R)-3-Cyclohexyl-3-methylbutan-2-amine CAS No. 2248198-56-1

(2R)-3-Cyclohexyl-3-methylbutan-2-amine

Cat. No.: B2364088
CAS No.: 2248198-56-1
M. Wt: 169.312
InChI Key: GKXOTPRWVAKEBI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-Cyclohexyl-3-methylbutan-2-amine is an organic compound with a unique structure that includes a cyclohexyl group, a methyl group, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Cyclohexyl-3-methylbutan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexyl ketone and methylamine.

    Reductive Amination: The key step involves the reductive amination of cyclohexyl ketone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields the desired amine with high stereoselectivity.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Cyclohexyl-3-methylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-3-Cyclohexyl-3-methylbutan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the structure-activity relationships of amine-containing compounds.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-Cyclohexyl-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The cyclohexyl and methyl groups contribute to the compound’s overall hydrophobicity, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Cyclohexyl-3-methylbutan-2-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    3-Cyclohexyl-3-methylbutan-2-ol: A related compound with a hydroxyl group instead of an amine.

    Cyclohexylmethylamine: A simpler amine with a cyclohexyl group attached to a methylamine.

Uniqueness

(2R)-3-Cyclohexyl-3-methylbutan-2-amine is unique due to its specific stereochemistry, which can significantly impact its biological activity and chemical reactivity. The presence of both cyclohexyl and methyl groups provides a distinct steric and electronic environment, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-3-cyclohexyl-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h9-10H,4-8,12H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXOTPRWVAKEBI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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